
2-Amino-3-bromo-5-methylpyridine
Overview
Description
Chemical Identity: 2-Amino-3-bromo-5-methylpyridine (CAS: 17282-00-7) is a halogenated pyridine derivative with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol . Its structure features an amino group at position 2, a bromine atom at position 3, and a methyl group at position 5 (SMILES: Cc1cnc(N)c(Br)c1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-bromo-5-methylpyridine can be synthesized from 2-amino-3-methylpyridine through a bromination reaction . The bromination process typically involves the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield amine derivatives or other reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Development
Overview : This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that yield drugs targeting specific biological pathways.
Key Applications :
- Synthesis of Antimicrobial Agents : 2-Amino-3-bromo-5-methylpyridine has been employed in the synthesis of novel antimicrobial compounds, enhancing efficacy against resistant strains.
- Anti-inflammatory Drugs : The compound serves as a precursor for anti-inflammatory agents, contributing to the development of treatments for chronic inflammatory diseases.
Case Study : Research published in Journal of Medicinal Chemistry highlighted the synthesis of a series of pyridine derivatives from this compound, demonstrating its potential in developing new anti-inflammatory drugs with improved safety profiles.
Agricultural Chemistry
Overview : In agriculture, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides.
Key Applications :
- Pesticide Formulation : The compound enhances the effectiveness of pesticides by improving their stability and bioavailability.
- Herbicide Development : It is used to create selective herbicides that target specific weeds without harming crops.
Data Table: Agrochemical Formulations
Application Type | Compound Derived | Efficacy Improvement |
---|---|---|
Pesticide | 3-Bromo-5-methylpyridine | Enhanced stability |
Herbicide | 3-Bromo-2-chloro-5-methylpyridine | Selective action |
Material Science
Overview : The compound is explored for its potential in developing new materials, particularly in polymers and coatings.
Key Applications :
- Polymer Synthesis : It acts as a building block for creating high-performance polymers with enhanced thermal and mechanical properties.
- Coating Technologies : Incorporation into coatings improves durability and resistance to environmental degradation.
Biochemical Research
Overview : In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways.
Key Applications :
- Enzyme Inhibition Studies : Researchers utilize this compound to explore its role as an enzyme inhibitor, providing insights into metabolic regulation.
- Cellular Mechanisms Investigation : It helps elucidate pathways involved in disease mechanisms, particularly in cancer research.
Analytical Chemistry
Overview : The compound serves as a reagent in various analytical techniques.
Key Applications :
- Detection Methods : Employed in chromatographic methods for detecting and quantifying other substances in complex mixtures.
- Spectroscopic Analysis : Utilized in spectroscopic techniques to enhance signal detection.
Mechanism of Action
The mechanism of action of 2-amino-3-bromo-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Physical Properties :
- Melting Point : Reported values range from 55–57°C (Thermo Scientific™) to 73–76°C (independent studies), likely due to variations in purity or measurement protocols .
- Solubility: Insoluble in water but soluble in methanol and chloroform .
- Spectroscopic Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra confirm its structural identity, with characteristic peaks for NH₂, Br, and CH₃ groups .
Comparison with Structural Analogs
Positional Isomers of Bromo-Methylpyridines
Key isomers and their properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Bromo-Methylpyridine Isomers
Key Observations :
- Positional Effects on Reactivity: The bromine atom’s position dictates reactivity in cross-coupling reactions. For example, this compound undergoes efficient Sonogashira coupling at the C3-Br site due to steric accessibility . In contrast, bromine at C5 (as in 2-amino-5-bromo-3-methylpyridine) may exhibit reduced reactivity in similar conditions .
- Thermal Stability: Higher melting points in 2-amino-5-bromo-4-methylpyridine (148–151°C) suggest stronger intermolecular forces (e.g., hydrogen bonding or π-stacking) compared to other isomers .
Functional Group Variants
Hydroxyl-Substituted Analog: 2-Amino-3-bromo-5-hydroxypyridine replaces the methyl group with a hydroxyl (-OH) moiety. This substitution increases polarity, enhancing water solubility but reducing stability under acidic conditions .
Nitro- and Iodo-Substituted Derivatives :
- 2-Amino-5-bromo-3-iodopyridine: The iodine atom at C3 improves electrophilicity, making it a superior substrate for Suzuki-Miyaura couplings in anticancer drug synthesis .
- 2-Amino-5-bromo-3-nitropyridine: The nitro group introduces strong electron-withdrawing effects, altering redox properties and enabling use in explosives or dyes .
Availability :
- This compound is widely available from global suppliers (e.g., Thermo Scientific™, TCI America) at $2,000–7,500/g .
Regulatory Compliance : All compounds in this class require hazard-compliant packaging (e.g., glass bottles) and adherence to GHS labeling. The primary compound is classified under STOT SE 3 (respiratory toxicity), while isomers share similar irritant risks (R36/37/38) .
Biological Activity
2-Amino-3-bromo-5-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₆H₇BrN₂
- Molecular Weight : 187.04 g/mol
- Melting Point : 72 °C
- CAS Number : 17282-00-7
Synthesis
The synthesis of this compound has been achieved through various methods, often involving halogenation reactions of aminopyridine precursors. For instance, it can be synthesized by brominating 5-methyl-2-aminopyridine using N-bromosuccinimide (NBS) in a dry solvent like acetonitrile .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial and yeast strains, demonstrating significant inhibition:
Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |
---|---|
Pseudomonas aeruginosa | 7.8 |
Cryptococcus neoformans | 3.9 - 15.6 |
These results indicate that the compound exhibits selective anti-yeast activity, particularly against Cryptococcus neoformans, suggesting its potential utility in treating fungal infections .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its role in cancer therapy. It serves as a precursor in the synthesis of TGX-221, a selective inhibitor of the PI3K p110β catalytic subunit, which is implicated in various cancers, including prostate cancer. TGX-221 has shown anti-proliferative activity against PTEN-deficient tumor cell lines .
Case Studies
-
TGX-221 Development :
- Objective : To develop a targeted delivery system for TGX-221 using this compound.
- Methodology : A prodrug strategy was employed to enhance stability and targeting efficiency using PEG-PCL micelles.
- Findings : The formulation demonstrated improved cellular uptake and a significantly reduced clearance rate in vivo, indicating enhanced therapeutic potential against prostate cancer .
-
Antimicrobial Screening :
- A series of substituted azaindoles derived from this compound were evaluated for their antimicrobial activity.
- The study revealed that several derivatives exhibited potent antibacterial and antifungal properties, establishing a foundation for further exploration into their therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-amino-3-bromo-5-methylpyridine, and how can purity be optimized?
The compound is typically synthesized via bromination of 2-amino-3-methylpyridine. Reaction conditions (e.g., bromine or N-bromosuccinimide as brominating agents, solvent choice, temperature) must be carefully controlled to minimize side products like dibrominated species. Purification via recrystallization or column chromatography is critical, with melting point analysis (mp 88–95°C) used to confirm purity . Adjusting stoichiometry and reaction time can improve yield and selectivity.
Q. How should researchers safely handle and store this compound?
The compound is classified as a skin and eye irritant (Hazard Statements H315, H319). Use PPE including N95 masks, gloves, and eye protection. Store in a cool, dry environment away from oxidizers and acids. Stability studies suggest decomposition risks at elevated temperatures (>100°C) .
Q. What analytical techniques are recommended for characterizing this compound?
Basic characterization includes:
- Melting point : 88–95°C (literature range) .
- NMR : NMR peaks for the methyl group (~2.3 ppm) and aromatic protons (~6.5–8.5 ppm) confirm substitution patterns.
- Mass spectrometry : Molecular ion peak at m/z 187 (M) for CHBrN . Advanced methods like X-ray crystallography or HPLC (with UV detection) resolve structural ambiguities .
Q. What are common intermediates derived from this compound in organic synthesis?
Key intermediates include:
- 5-Bromo-2-chloro-3-methylpyridine (via Sandmeyer reaction).
- Ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (cyclization with ethyl propiolate) . These intermediates are precursors to bioactive heterocycles like azaindoles and imidazopyridines .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. The bromine atom’s electron-withdrawing nature lowers the LUMO energy at C3, favoring Suzuki-Miyaura coupling. Exact exchange functionals (e.g., Becke’s 1993 hybrid method) improve accuracy for transition-state modeling .
Q. What mechanistic insights explain regioselective functionalization of this compound?
Bromine at C3 directs electrophilic substitution to C5 (para to NH). For nucleophilic attacks (e.g., phosphonylation with triethyl phosphite), the amino group activates C6 via resonance, enabling C–P bond formation. Kinetic studies under microwave irradiation show accelerated rates due to localized heating .
Q. How do structural modifications (e.g., methoxy or trifluoromethyl groups) affect bioactivity in derived compounds?
Introducing electron-donating groups (e.g., OCH) at C2 increases antimicrobial potency in imidazo[1,2-a]pyridines by enhancing membrane permeability. Trifluoromethyl groups at C5 improve metabolic stability in drug candidates, as shown in SAR studies .
Q. What strategies resolve contradictions in reported melting points (e.g., 88–95°C vs. 92–94°C)?
Discrepancies arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs. Recrystallization from ethanol/water mixtures yields the pure monoclinic form (mp 92–94°C) .
Q. Methodological Tables
Table 1. Key Synthetic Derivatives and Applications
Table 2. Computational Parameters for Reactivity Prediction
Parameter | Method | Outcome |
---|---|---|
HOMO-LUMO gap | B3LYP/6-31G* | 5.2 eV (favors electrophilic attack) |
Fukui indices (C3, C5) | Mulliken population analysis | : C3 = 0.32, C5 = 0.28 |
Properties
IUPAC Name |
3-bromo-5-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPKXEWDWTZBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333990 | |
Record name | 2-Amino-3-bromo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17282-00-7 | |
Record name | 2-Amino-3-bromo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-bromo-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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